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For researchers, scientists, and drug development professionals, the quest for efficient and

highly selective chiral catalysts is paramount. (S,S)-N-(p-toluenesulfonyl)-1,2-

diphenylethylenediamine, commonly known as (S,S)-TsDPEN, has emerged as a cornerstone

ligand in the field of asymmetric catalysis, particularly in the ruthenium-catalyzed transfer

hydrogenation of ketones and imines. This guide provides an in-depth comparison of (S,S)-
TsDPEN with alternative catalysts, supported by experimental data, detailed protocols, and

mechanistic insights to aid in the selection of the optimal catalytic system.

Introduction to (S,S)-TsDPEN
(S,S)-TsDPEN is a chiral diamine ligand that, when complexed with a metal such as ruthenium,

forms a highly effective catalyst for asymmetric transfer hydrogenation reactions.[1][2] These

catalysts, often referred to as Noyori-type catalysts, are renowned for their ability to produce

chiral alcohols and amines with high enantioselectivity and in excellent yields.[3] The chirality of

the final product is dictated by the stereochemistry of the diamine ligand, with the (S,S)-

enantiomer typically yielding the (R)-configured alcohol.

Advantages and Disadvantages of (S,S)-TsDPEN
The widespread use of (S,S)-TsDPEN stems from a number of key advantages. However, it is

not without its limitations, and several alternatives have been developed to address these

shortcomings.
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High Enantioselectivity and Yield: Ru-(S,S)-TsDPEN catalysts consistently deliver high

enantiomeric excesses (ee) and yields for a broad range of substrates, particularly aromatic

ketones.

Mild Reaction Conditions: Asymmetric transfer hydrogenations using these catalysts are

typically carried out under mild conditions, often at room temperature and atmospheric

pressure.

Operational Simplicity: The use of a hydrogen donor like a formic acid/triethylamine mixture

or isopropanol avoids the need for high-pressure hydrogenation equipment.

Well-Established and Commercially Available: Both the ligand and its ruthenium complexes

are commercially available, and their applications are well-documented in scientific literature.

[2]

Disadvantages:
Substrate Scope Limitations: While highly effective for many ketones, the performance of

(S,S)-TsDPEN can be substrate-dependent, with lower enantioselectivities observed for

some aliphatic or sterically hindered ketones.

Catalyst Loading: In some cases, a relatively high catalyst loading may be required to

achieve high conversion, which can be a concern in large-scale synthesis due to the cost of

ruthenium.

Potential for Catalyst Deactivation: The catalyst can be sensitive to certain functional groups

and reaction conditions, leading to deactivation.

Performance Comparison with Alternatives
The performance of (S,S)-TsDPEN is best understood in the context of its alternatives. Key

competitors include modified versions of the TsDPEN ligand, such as (S,S)-Ts-DENEB, and

entirely different classes of catalysts like oxazaborolidines (CBS catalysts). Below is a

comparative summary of their performance in the asymmetric reduction of acetophenone, a

common benchmark substrate.
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Catalyst
/Method

Reducin
g Agent

Catalyst
Loading
(mol%)

Temp
(°C)

Time (h)
Yield
(%)

ee (%)
Configu
ration

Ru/

(S,S)-

TsDPEN

HCOOH/

NEt₃
1 28 24 >95 97 (R)

Ru/

(S,S)-Ts-

DENEB

HCOOH/

NEt₃
0.1 rt 10 ~50 (KR) >99

(S,S)-

alcohol

(S)-CBS

Catalyst

BH₃·SMe

₂
10 -30 1 97 96.5 (R)

Note: KR denotes kinetic resolution. Data is compiled from various sources for illustrative

purposes and direct comparison under identical conditions is recommended for specific

applications.[1][4]

As the table illustrates, the oxo-tethered (S,S)-Ts-DENEB catalyst can exhibit higher

enantioselectivity and operate at a lower catalyst loading compared to the parent (S,S)-
TsDPEN system.[4][5] The Corey-Bakshi-Shibata (CBS) reduction, utilizing an oxazaborolidine

catalyst, offers a powerful alternative with excellent enantioselectivity, particularly for the

borane-mediated reduction of ketones.[1][6][7]

Experimental Protocols
For reproducible results, detailed experimental procedures are crucial. Below are

representative protocols for the synthesis of the (S,S)-TsDPEN ligand and its application in

asymmetric transfer hydrogenation, along with a procedure for the CBS reduction.

Synthesis of (S,S)-TsDPEN from (S,S)-1,2-
Diphenylethylenediamine
Materials:

(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine
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Triethylamine

p-Toluenesulfonyl chloride (TsCl)

Dichloromethane (DCM)

Water

Saturated aqueous sodium chloride solution

Anhydrous sodium sulfate

Ethyl acetate

Petroleum ether

Procedure:

In a round-bottomed flask under an inert atmosphere, dissolve (1S,2S)-(-)-1,2-diphenyl-1,2-

ethanediamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane dropwise

over 30 minutes, maintaining the internal temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 6 hours.

Transfer the reaction mixture to a separatory funnel and wash sequentially with water and

saturated aqueous sodium chloride solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Recrystallize the crude solid from a hot mixture of ethyl acetate and petroleum ether to yield

pure (S,S)-TsDPEN as white crystals.[8]
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Asymmetric Transfer Hydrogenation of Acetophenone
using Ru/ (S,S)-TsDPEN
Materials:

RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst

Acetophenone

Formic acid/triethylamine azeotrope (5:2 molar ratio)

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

To a Schlenk flask under an inert atmosphere, add the RuCl(p-cymene)[(S,S)-Ts-DPEN]

catalyst (e.g., 1 mol%).

Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope.

Stir the mixture at room temperature for approximately 20 minutes to pre-activate the

catalyst.

Add acetophenone to the reaction mixture.

Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or

GC.

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the product by column chromatography on silica gel to obtain the chiral 1-

phenylethanol.

Determine the enantiomeric excess by chiral HPLC or GC analysis.
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Asymmetric Reduction of Acetophenone using (S)-CBS
Catalyst
Materials:

(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

Borane-dimethyl sulfide complex (BH₃·SMe₂)

Acetophenone

Anhydrous tetrahydrofuran (THF)

Methanol

Procedure:

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (S)-

CBS catalyst solution (e.g., 10 mol%).

Cool the solution to the desired temperature (e.g., -30 °C).

Slowly add the borane-dimethyl sulfide complex.

Add a solution of acetophenone in anhydrous THF dropwise.

Stir the reaction at the same temperature until completion (monitored by TLC).

Quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature and then remove the solvent under reduced

pressure.

Purify the product by column chromatography on silica gel.[1]

Mechanism of Asymmetric Transfer Hydrogenation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_Asymmetric_Ketone_Reduction_Benchmarking_CBS_Catalysts_Against_Leading_Alternatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Noyori-type asymmetric transfer hydrogenation is believed to proceed through a metal-

ligand bifunctional mechanism. The key steps are illustrated in the diagram below.

Catalytic Cycle

[RuCl(arene)((S,S)-TsDPEN)]
(Precatalyst)

[RuH(arene)((S,S)-TsDPEN)]
(Active Catalyst)

+ H⁻ (from H-donor)
- Cl⁻

Six-membered
Transition State

+ Ketone (Substrate)
[Ru(arene)((S,S)-TsDPEN)]-Product ComplexHydride and Proton Transfer

- Chiral Alcohol
+ H⁻ (from H-donor)

Chiral Alcohol
(R-CH(OH)-R')

Prochiral Ketone
(R-CO-R')

Hydrogen Donor
(e.g., HCOOH/NEt₃)

Click to download full resolution via product page

Noyori-type Asymmetric Transfer Hydrogenation Mechanism.

In this mechanism, the precatalyst is first activated by the hydrogen donor to form a ruthenium

hydride species. This active catalyst then coordinates with the ketone substrate, forming a six-

membered transition state. The key enantioselective step involves the concerted transfer of a

hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group

of the ketone. This "metal-ligand bifunctional catalysis" is crucial for the high efficiency and

selectivity of the reaction. The resulting chiral alcohol is then released, and the active catalyst is

regenerated to continue the cycle.
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Conclusion
(S,S)-TsDPEN remains a highly valuable and widely used ligand in asymmetric catalysis,

offering a reliable route to chiral alcohols and amines with high enantioselectivity. However, for

specific applications, alternative catalysts such as the more active (S,S)-Ts-DENEB or the

mechanistically distinct CBS catalysts may offer advantages in terms of catalyst loading,

substrate scope, or stereochemical outcome. A thorough evaluation of these options, guided by

the comparative data and experimental protocols provided in this guide, will enable researchers

to select the most appropriate catalytic system to achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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